molecular formula C18H18N2O3 B2355450 N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922001-73-8

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No. B2355450
CAS RN: 922001-73-8
M. Wt: 310.353
InChI Key: CAFWIZQZIGDICD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide” were not found, similar compounds have been involved in reactions with hydrazonoyl halides .

Scientific Research Applications

Synthesis Techniques and Biological Activities

Novel Synthesis Methods

A significant aspect of research on related compounds involves developing novel synthesis methods. For example, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been reported. This method uses aromatic diamine, Meldrum's acid, and an isocyanide, highlighting an alternative pathway for synthesizing benzodiazepine derivatives without requiring catalysts or activation (Shaabani et al., 2009).

Antibacterial and Anticancer Agents

Another area of research focuses on evaluating the pharmacological properties of synthesized compounds. For instance, benzoxepine-1,2,3-triazole hybrids were synthesized and tested for their antibacterial properties against Gram-negative and Gram-positive strains, as well as for cytotoxicity against lung and colon cancer cell lines. Some compounds demonstrated better activity against Gram-negative bacteria over Gram-positive strains, indicating the effectiveness of this class of compounds toward Gram-negative species (Kuntala et al., 2015).

Antioxidant Activity

Evaluation of Antioxidant Properties

Research has also been conducted on evaluating the antioxidant activity of new coumarin derivatives, which, like benzoxazepine derivatives, are of interest due to their potential health benefits. The antioxidant activity of synthesized coumarins was studied using various methods, comparing their effectiveness with known antioxidants like ascorbic acid (Kadhum et al., 2011).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-20-10-11-23-16-9-8-14(12-15(16)18(20)22)19-17(21)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFWIZQZIGDICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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